

Application Notes and Protocols: The Utility of 1-Ethylpiperazine in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 1-Ethylpiperazine

Cat. No.: B041427

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Abstract

1-Ethylpiperazine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds.^{[1][2]} Its unique structural features, including a nucleophilic secondary amine and a tertiary amine, allow for its incorporation into diverse molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of **1-Ethylpiperazine** in the synthesis of key pharmaceutical agents, including the veterinary antibiotic Enrofloxacin, the PARP inhibitor Olaparib, the antihypertensive drug Bunazosin, and as a key structural motif in antipsychotic agents.

Introduction to 1-Ethylpiperazine in Medicinal Chemistry

1-Ethylpiperazine, a derivative of piperazine, is a colorless to pale yellow liquid with a characteristic amine-like odor.^{[1][2]} It is soluble in water and various organic solvents, making it a highly adaptable reagent in synthetic organic chemistry.^{[1][2]} The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, which can enhance aqueous solubility and oral bioavailability. The ethyl group on one of the nitrogen atoms of **1-Ethylpiperazine** provides a handle for further chemical modification while influencing the basicity and lipophilicity of the resulting molecule.

Its primary application in the pharmaceutical industry is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3] It is particularly prevalent in the development of drugs targeting the central nervous system (CNS) and in the synthesis of anti-infective agents. [3][4]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for **1-Ethylpiperazine** is provided in the table below.

Property	Value	Reference
CAS Number	5308-25-8	[2]
Molecular Formula	C6H14N2	[2]
Molecular Weight	114.19 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1][2]
Boiling Point	157 °C	
Density	0.899 g/mL at 25 °C	
Flash Point	43 °C	
Solubility	Soluble in water and organic solvents	[1][2]
Safety	Irritating to eyes, respiratory system, and skin. Flammable liquid.	

Applications in Pharmaceutical Synthesis

Synthesis of Enrofloxacin (Veterinary Antibiotic)

1-Ethylpiperazine is a key starting material in the synthesis of Enrofloxacin, a broad-spectrum fluoroquinolone antibiotic widely used in veterinary medicine.[4] The synthesis involves a nucleophilic aromatic substitution reaction where the secondary amine of **1-Ethylpiperazine** displaces a halogen on the quinolone core.

Experimental Protocol: Synthesis of Enrofloxacin

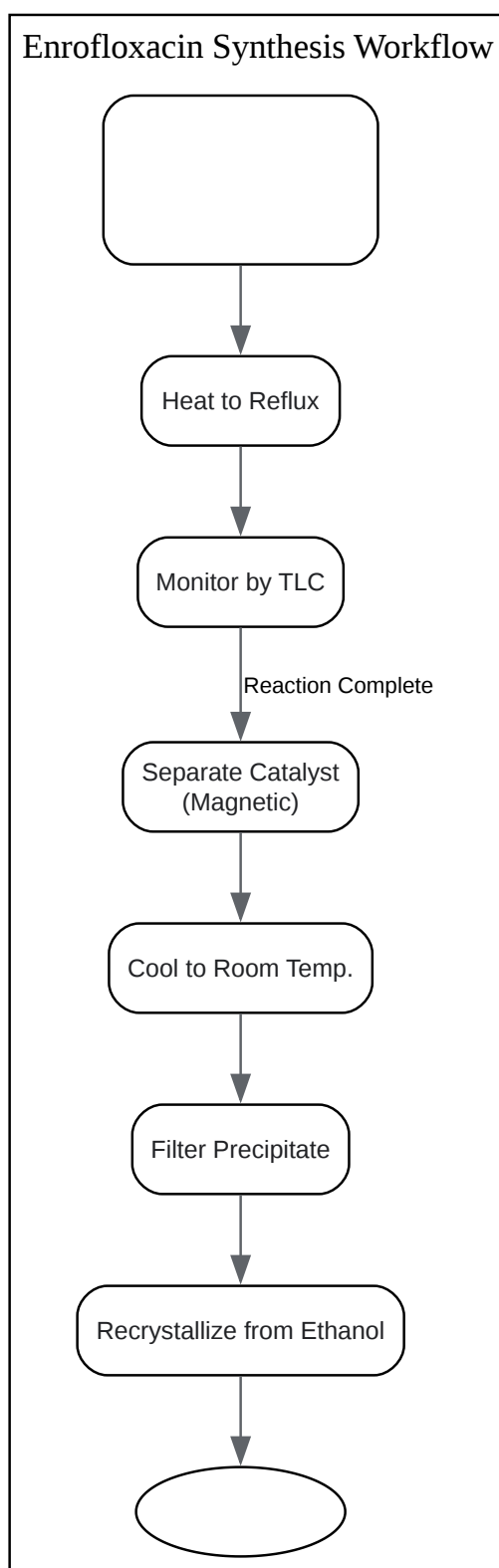
- Reaction: 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with **1-Ethylpiperazine**.
- Procedure:
 - In a round-bottom flask, a mixture of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 mmol), **1-Ethylpiperazine** (1.5 mmol), and a nano-ferrite supported sulfonic acid catalyst (n-FZSA, 0.06 g) in water (5 mL) is prepared.
 - The reaction mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).
 - Upon completion, the catalyst is separated using an external magnet and washed with hot ethanol (5 mL).
 - The reaction mixture is then cooled to room temperature.
 - The precipitated solid is collected by filtration and recrystallized from ethanol (96%) to yield the final product.
- Quantitative Data:

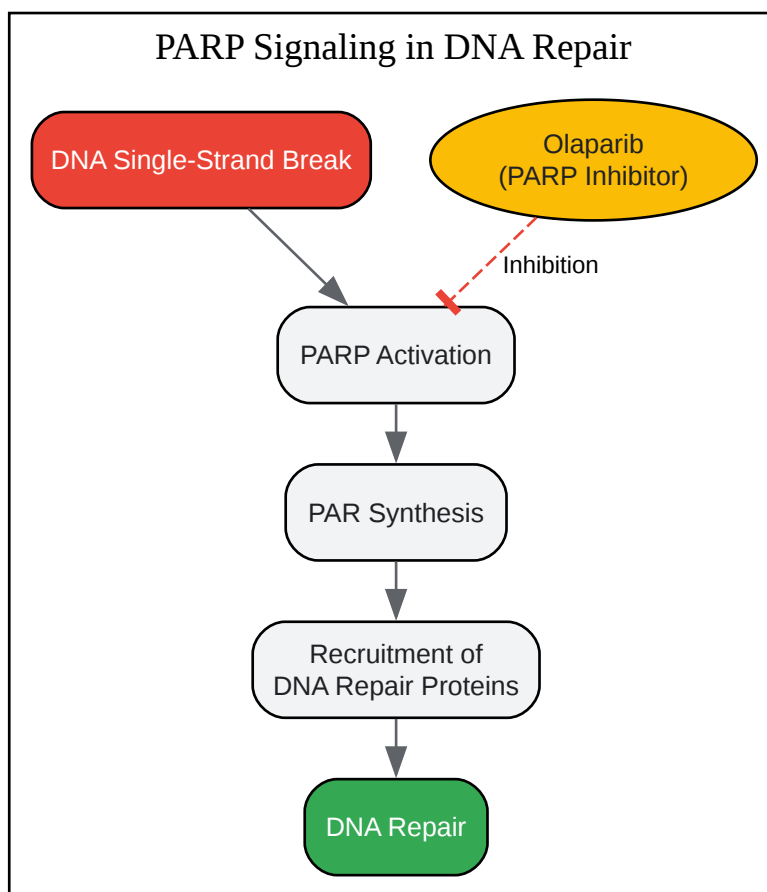
Reactant 1	Reactant 2	Catalyst	Solvent	Temperature	Reaction Time	Yield
7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1 mmol)	1-Ethylpiperazine (1.5 mmol)	n-FZSA (0.06 g)	Water (5 mL)	Reflux	Monitored by TLC	High

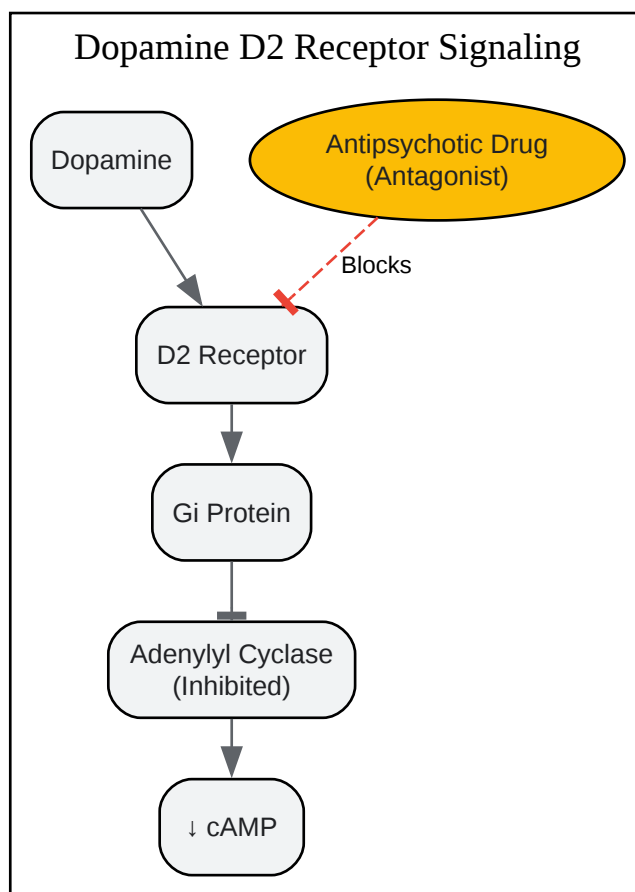
The term "High" for the yield is used as reported in the source, which indicates a successful and efficient reaction without specifying the exact percentage.

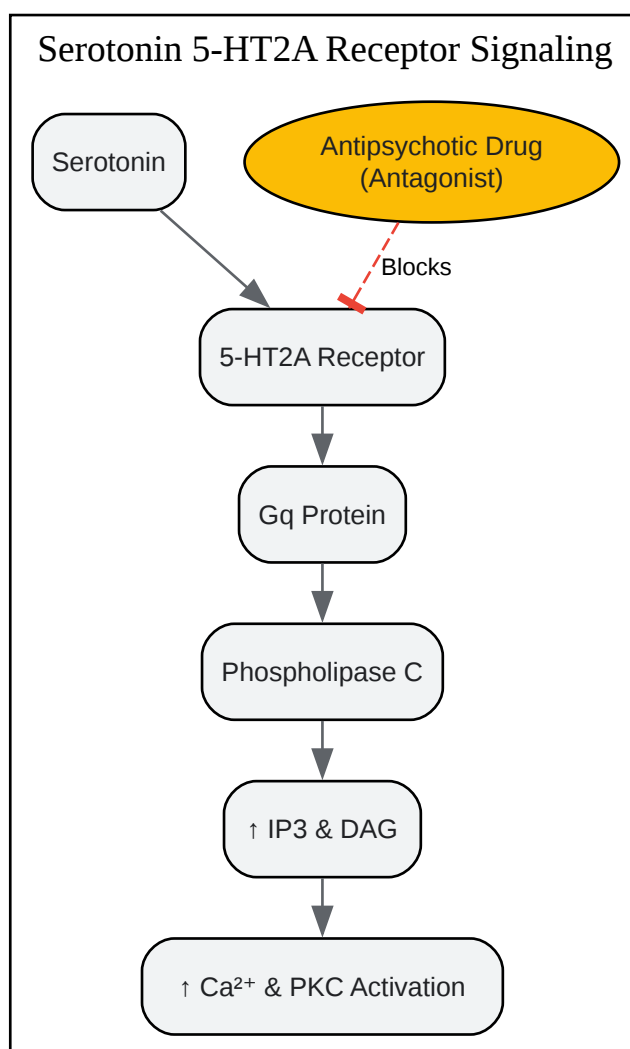
Workflow Diagram:

Enrofloxacin Synthesis Workflow









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